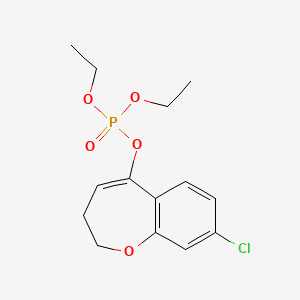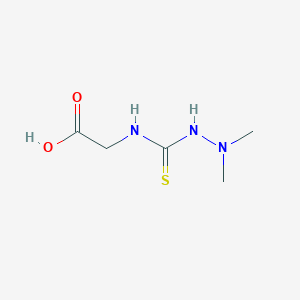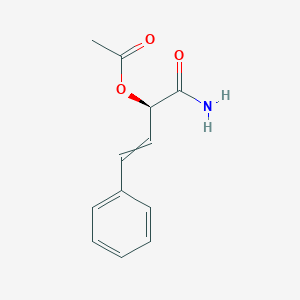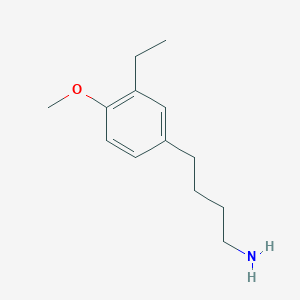
Phosphoric acid, 8-chloro-2,3-dihydro-1-benzoxepin-5-yl diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphoric acid, 8-chloro-2,3-dihydro-1-benzoxepin-5-yl diethyl ester is a chemical compound with the molecular formula C14H18ClO5P. It is a derivative of benzoxepin and is known for its unique chemical structure and properties.
準備方法
The synthesis of phosphoric acid, 8-chloro-2,3-dihydro-1-benzoxepin-5-yl diethyl ester involves several steps. One common method includes the reaction of 8-chloro-2,3-dihydro-1-benzoxepin-5-ol with diethyl phosphorochloridate in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Phosphoric acid, 8-chloro-2,3-dihydro-1-benzoxepin-5-yl diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .
科学的研究の応用
Phosphoric acid, 8-chloro-2,3-dihydro-1-benzoxepin-5-yl diethyl ester has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating neurological disorders.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings
作用機序
The mechanism of action of phosphoric acid, 8-chloro-2,3-dihydro-1-benzoxepin-5-yl diethyl ester involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. For example, it may act on benzodiazepine receptors in the central nervous system, influencing neurotransmitter release and neuronal activity .
類似化合物との比較
Phosphoric acid, 8-chloro-2,3-dihydro-1-benzoxepin-5-yl diethyl ester can be compared with other benzoxepin derivatives, such as:
- 8-chloro-2,3-dihydro-1-benzoxepin-5-yl methyl ester
- 8-chloro-2,3-dihydro-1-benzoxepin-5-yl ethyl ester
- 8-chloro-2,3-dihydro-1-benzoxepin-5-yl propyl ester
These compounds share a similar core structure but differ in their ester groups, which can influence their chemical properties and biological activities. The unique diethyl ester group in this compound may confer distinct advantages in terms of solubility, stability, and reactivity .
特性
CAS番号 |
832676-97-8 |
|---|---|
分子式 |
C14H18ClO5P |
分子量 |
332.71 g/mol |
IUPAC名 |
(8-chloro-2,3-dihydro-1-benzoxepin-5-yl) diethyl phosphate |
InChI |
InChI=1S/C14H18ClO5P/c1-3-18-21(16,19-4-2)20-13-6-5-9-17-14-10-11(15)7-8-12(13)14/h6-8,10H,3-5,9H2,1-2H3 |
InChIキー |
AQRFFVSFNIGQBL-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(OCC)OC1=CCCOC2=C1C=CC(=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Piperidinol, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14212462.png)

![2-Oxazolamine, N-[(3-chloro-2-fluorophenyl)methyl]-4,5-dihydro-](/img/structure/B14212475.png)







![4-Methyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14212511.png)


![6-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B14212519.png)
